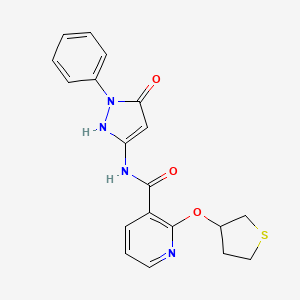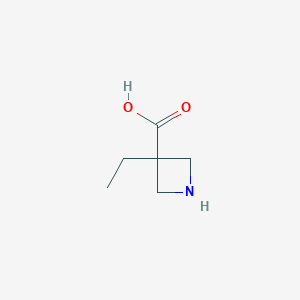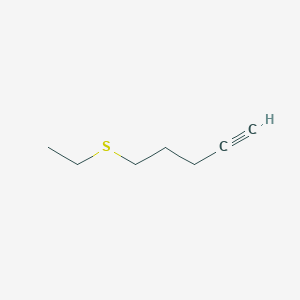![molecular formula C21H18ClF4N3O2S2 B2919462 1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine CAS No. 337924-67-1](/img/structure/B2919462.png)
1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C21H18ClF4N3O2S2 . It contains several functional groups, including a pyridine ring, a thiophene ring, a sulfonyl group, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The pyridine and thiophene rings provide a planar, aromatic component to the molecule, while the piperazine ring introduces a flexible, aliphatic element. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar aromatic rings . Its boiling and melting points would depend on factors such as the size and shape of the molecule, as well as the types of intermolecular forces it can form .Wissenschaftliche Forschungsanwendungen
Antifungal Activity
The compound has been reported in studies focusing on the synthesis of novel structures combining triazoles, piperidines, and thieno pyridine rings, demonstrating moderate to good antifungal activity against strains such as Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans. This indicates its potential use in developing antifungal agents (Darandale et al., 2013).
Herbicidal Applications
Another study has highlighted its application in creating new fluoro intermediates for herbicidal sulfonylureas, suggesting the chemical's utility in agriculture for weed control. This research indicates the compound's versatility and potential for adaptation in various herbicidal formulations (Hamprecht et al., 1999).
Neuroleptic Agents Synthesis
Research on the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, which are used in psychiatric treatment, has also involved the use of structures related to the compound . This underscores its importance in the synthesis of pharmaceuticals targeting mental health disorders (Botteghi et al., 2001).
Antibacterial Activities
The compound has been incorporated into structures showing antibacterial activities, with research indicating its effectiveness against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Such studies propose its utility in addressing bacterial resistance to antibiotics, highlighting its potential in medical research (Sunduru et al., 2011).
Metabolism Studies
In the context of metabolism studies, compounds similar to 1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine have been analyzed to understand their metabolic pathways in humans. This is crucial for drug development, as it helps in predicting drug behavior in the human body, including absorption, distribution, metabolism, and excretion (ADME) (Gong et al., 2010).
Eigenschaften
IUPAC Name |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]sulfonyl-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF4N3O2S2/c22-18-11-14(21(24,25)26)13-27-19(18)12-17-5-6-20(32-17)33(30,31)29-9-7-28(8-10-29)16-3-1-15(23)2-4-16/h1-6,11,13H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQPUSDQXJACFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)CC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF4N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-methoxyphenyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2919380.png)
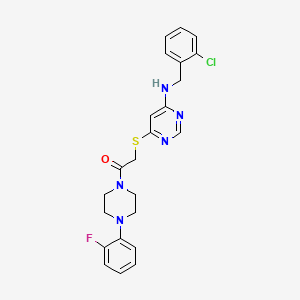
![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)
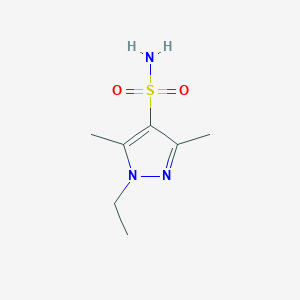

![Ethyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919387.png)
![7-chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B2919389.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
